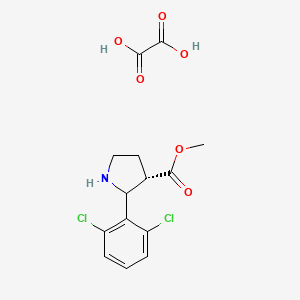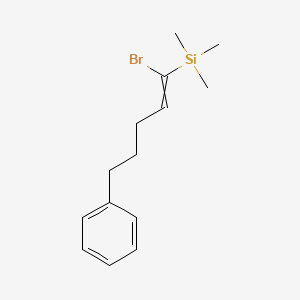
8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one: is a heterocyclic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that have a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and its structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one, can be achieved through various methods. Some common synthetic approaches include:
Wittig Reaction: This involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.
Multicomponent Reactions: These reactions involve three or more reactants coming together in a single reaction vessel to form a product.
Cyclocondensation Reaction: This method involves the condensation of two or more molecules to form a cyclic product.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include:
Microwave-Assisted Synthesis: This method is favored for its efficiency and reduced environmental impact.
Solvent-Free Reaction Conditions: These reactions are conducted without the use of solvents, making them more environmentally friendly.
Use of Ionic Liquids: Ionic liquids can act as solvents and catalysts, providing a green alternative to traditional organic solvents.
Chemical Reactions Analysis
Types of Reactions: 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .
Scientific Research Applications
Chemistry: 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, quinoline derivatives are studied for their potential antimicrobial, anticancer, and anti-inflammatory activities . The presence of the chloro and hydroxy groups in this compound may enhance its biological activity.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications . They may act as inhibitors of enzymes or receptors involved in various diseases, making them potential candidates for drug development.
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and other materials . Their unique chemical properties make them valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. Quinolines are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in cell death . Additionally, quinoline derivatives may interact with other molecular targets, such as receptors or ion channels, to exert their effects .
Comparison with Similar Compounds
8-hydroxyquinoline: This compound has a similar structure but lacks the chloro and methyl groups.
4-hydroxyquinoline: This compound lacks the chloro and methyl groups and has a hydroxyl group at the 4-position.
3-methylquinoline: This compound lacks the chloro and hydroxy groups and has a methyl group at the 3-position.
Uniqueness: 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one is unique due to the presence of the chloro, hydroxy, and methyl groups. These substituents may enhance its biological activity and provide unique chemical properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-5-9(13)6-3-2-4-7(11)8(6)12-10(5)14/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
PLYTZSYUDIKHQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)
![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)

![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)



![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)

